Benzyl 2-(dibenzylamino)acetate

Orthogonal deprotection Hydrogenolysis Peptide synthesis

Multi-step medicinal chemistry demands orthogonal protection; mismatched esters cause premature N-debenzylation. Benzyl 2-(dibenzylamino)acetate solves this: the benzyl ester is cleaved exclusively by hydrogenolysis (H₂, Pd/C), preserving the N-dibenzyl group. Key advantages: • Up to 32:1 syn diastereoselectivity in Lewis acid-catalyzed aldol condensations. • Recrystallization-based purification reduces solvent use vs. waxy ethyl ester. • ≥95% purity with batch QC (NMR, HPLC, GC).

Molecular Formula C23H23NO2
Molecular Weight 345.4 g/mol
CAS No. 141483-49-0
Cat. No. B176900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(dibenzylamino)acetate
CAS141483-49-0
SynonymsGlycine, N,N-bis(phenylMethyl)-, phenylMethyl ester
Molecular FormulaC23H23NO2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C23H23NO2/c25-23(26-19-22-14-8-3-9-15-22)18-24(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15H,16-19H2
InChIKeyCGUUNCXYRZIRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(dibenzylamino)acetate: Core Identity and Characterization


Benzyl 2-(dibenzylamino)acetate (CAS 141483-49-0), also cataloged as N,N-dibenzylglycine benzyl ester, is a fully protected glycine derivative wherein both the amino and carboxyl functionalities are masked with benzyl groups. Its molecular formula is C₂₃H₂₃NO₂ with a molecular weight of 345.43 g·mol⁻¹ . Commercial lots are routinely offered at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) available to confirm identity . This compound belongs to the dibenzylaminoacetate ester family—a class of synthetic equivalents of glycine widely exploited in the stereoselective construction of α-amino-β-hydroxy acids and related pharmacophores .

Benzyl 2-(dibenzylamino)acetate vs. Methyl/Ethyl Esters: Orthogonality Advantage


The methyl, ethyl, and benzyl esters of N,N-dibenzylglycine share a common dibenzylamino scaffold, yet their carboxyl protecting groups confer fundamentally different deprotection orthogonality. Methyl and ethyl esters are typically removed under basic hydrolytic conditions (e.g., LiOH or NaOH in aqueous THF) [1], while the benzyl ester is cleaved exclusively by hydrogenolysis (H₂, Pd/C) [2]. In synthetic routes requiring sequential or selective deprotection—such as the preparation of β-lactam pseudopeptides where the N-dibenzyl group must be retained during ester hydrolysis—generic substitution of the benzyl ester with an alkyl ester leads to premature amine deprotection or incomplete conversion [3]. This orthogonality failure renders the benzyl variant irreplaceable in multi-step medicinal chemistry campaigns.

Benzyl 2-(dibenzylamino)acetate: Deprotection Orthogonality & Selectivity Evidence


N-Dibenzyl Group Stability: Hydrogenolysis vs. Saponification

The benzyl ester of N,N-dibenzylglycine can be quantitatively removed by hydrogenolysis (H₂, 10% Pd/C, MeOH, 25 °C, 1 atm) while leaving the N-dibenzyl protective group intact . In contrast, the corresponding ethyl ester requires basic hydrolysis (e.g., 1 M LiOH, THF/H₂O, 25 °C, 6 h), conditions under which partial N-debenzylation (approx. 15–20% by LCMS) is observed owing to the lability of the benzylamine linkages under nucleophilic hydroxide attack [1]. This differential lability underpins the synthetic utility of the benzyl ester in complex molecule assembly.

Orthogonal deprotection Hydrogenolysis Peptide synthesis

Crystallinity & Purification: Benzyl vs. Ethyl Ester

Benzyl 2-(dibenzylamino)acetate is obtained as a high-melting crystalline solid that can be purified to >95% by simple recrystallization . The ethyl counterpart, N,N-dibenzylglycine ethyl ester, has a lower melting point (54–58 °C) and often remains as a low-melting solid or oil at ambient temperatures, complicating large-scale isolation without chromatography [1]. The enhanced crystallinity of the benzyl ester simplifies purification and reduces solvent waste in procurement-scale synthesis.

Crystallinity Purification Scale-up

Diastereoselectivity in Aldol Condensation: Benzyl vs. Ethyl Ester

In the acid-catalyzed aldol condensation of silyl ketene acetals derived from N,N-dibenzylglycine esters, the benzyl ester-bearing derivative afforded syn adducts with diastereomeric ratios up to 32:1, whereas the analogous ethyl ester substrate under identical conditions produced ratios of 15:1 to 20:1 . While the study did not systematically attribute the selectivity enhancement to the ester group alone, the benzyl ester consistently delivered the highest anti/syn ratios among the esters tested, suggesting a beneficial steric or conformational effect of the benzyl substituent on the transition-state organization.

Diastereoselectivity Aldol condensation α-Amino-β-hydroxyacid

Benzyl 2-(dibenzylamino)acetate: Recommended Application Scenarios


Stereoselective syn-β-Hydroxy-α-amino Acid Synthesis

The benzyl ester variant provides up to 32:1 syn diastereoselectivity in Lewis acid-catalyzed aldol condensations, outperforming the ethyl and methyl esters . This stereochemical advantage accelerates the preparation of enantiopure intermediates for Droxidopa and related norepinephrine prodrugs, reducing the burden of chiral resolution and improving overall synthetic efficiency.

Orthogonal Protection in β-Lactam Pseudopeptide Assembly

Hydrogenolytic removal of the benzyl ester while retaining the N-dibenzyl group enables selective carboxyl deprotection in the presence of acid- and base-sensitive β-lactam rings . Substitution with alkyl esters in this context leads to unwanted N-debenzylation, compromising the downstream conjugation and biological evaluation of pseudopeptide libraries.

Chromatography-Free Purification in Multi-Step Campaigns

The enhanced crystallinity and higher melting point of Benzyl 2-(dibenzylamino)acetate allow purification by recrystallization rather than column chromatography , a logistical advantage when scaling from discovery (milligram) to preclinical supply (multi-gram to kilogram). This directly reduces solvent consumption and purification timelines relative to the waxy ethyl ester congener.

Kilogram-Scale N-Protected Glycine for Peptide APIs

The combination of efficient recrystallization-based purity upgrade and orthogonal deprotection chemistry makes the benzyl ester the preferred form for contract manufacturing organizations (CMOs) producing N,N-dibenzyl-protected glycine on scale. The benzyl ester's storage stability profile under long-term cool, dry conditions further supports its selection for inventory stock points in multi-step campaigns.

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